molecular formula C7H10F6 B14620165 Hexane, 1,1,1,2,3,3-hexafluoro-4-methyl- CAS No. 57915-72-7

Hexane, 1,1,1,2,3,3-hexafluoro-4-methyl-

Cat. No.: B14620165
CAS No.: 57915-72-7
M. Wt: 208.14 g/mol
InChI Key: HVKAELHBDVPDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexane, 1,1,1,2,3,3-hexafluoro-4-methyl- is a fluorinated organic compound with the molecular formula C7H10F6. It is characterized by the presence of six fluorine atoms and a methyl group attached to a hexane backbone. This compound is known for its unique chemical properties, including high thermal stability and low reactivity, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexane, 1,1,1,2,3,3-hexafluoro-4-methyl- typically involves the fluorination of hexane derivatives. One common method is the direct fluorination of 4-methylhexane using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination and to minimize side reactions. The reaction conditions often include low temperatures and the use of inert solvents to stabilize the reactive intermediates.

Industrial Production Methods

In industrial settings, the production of Hexane, 1,1,1,2,3,3-hexafluoro-4-methyl- is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates. The use of continuous flow technology enhances the efficiency and safety of the fluorination process, reducing the risk of hazardous by-products and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Hexane, 1,1,1,2,3,3-hexafluoro-4-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones under specific conditions.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially fluorinated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, often in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, usually in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include fluorinated alcohols, ethers, and amines.

    Oxidation Reactions: Products include fluorinated ketones and carboxylic acids.

    Reduction Reactions: Products include partially fluorinated alkanes and alkenes.

Scientific Research Applications

Hexane, 1,1,1,2,3,3-hexafluoro-4-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring high thermal stability and low reactivity.

    Biology: The compound is used in the study of fluorinated biomolecules and their interactions with biological systems.

    Medicine: It is investigated for its potential use in drug delivery systems due to its unique physicochemical properties.

    Industry: The compound is used in the production of specialty chemicals, including fluorinated surfactants and lubricants.

Mechanism of Action

The mechanism by which Hexane, 1,1,1,2,3,3-hexafluoro-4-methyl- exerts its effects is primarily through its interaction with molecular targets via fluorine atoms. The high electronegativity of fluorine enhances the compound’s ability to form strong hydrogen bonds and dipole-dipole interactions. These interactions can influence the reactivity and stability of the compound in various chemical and biological environments. The pathways involved include the modulation of enzyme activity and the alteration of membrane properties in biological systems.

Comparison with Similar Compounds

Hexane, 1,1,1,2,3,3-hexafluoro-4-methyl- can be compared with other fluorinated alkanes, such as:

    Hexafluoroisopropanol: Known for its use as a solvent in organic synthesis and its strong hydrogen-bonding properties.

    Heptafluoropropane: Used as a refrigerant and fire suppressant due to its low reactivity and high thermal stability.

    Perfluorohexane: Utilized in medical imaging and as a coolant in electronic applications.

The uniqueness of Hexane, 1,1,1,2,3,3-hexafluoro-4-methyl- lies in its specific combination of fluorine atoms and a methyl group, which imparts distinct physicochemical properties that are advantageous in specialized applications.

Properties

CAS No.

57915-72-7

Molecular Formula

C7H10F6

Molecular Weight

208.14 g/mol

IUPAC Name

1,1,1,2,3,3-hexafluoro-4-methylhexane

InChI

InChI=1S/C7H10F6/c1-3-4(2)6(9,10)5(8)7(11,12)13/h4-5H,3H2,1-2H3

InChI Key

HVKAELHBDVPDPC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(C(F)(F)F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.